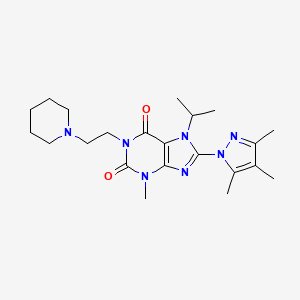

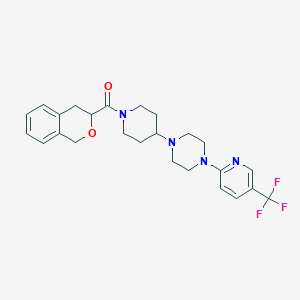

![molecular formula C24H25N3O3S2 B2911503 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 686772-56-5](/img/structure/B2911503.png)

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have shown therapeutic interest and are present in relevant drugs .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves heating the respective thiophene-2-carboxamides in formic acid . The reaction proceeds in a regioselective manner and leads to the formation of 7,8-disubstituted 3-methyl-3,4,4a,5-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives depends on the location of the nitrogen atom in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidine derivatives are diverse. They can undergo [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives can vary. For instance, some derivatives have been reported to crystallize from ethyl acetate–methanol and exhibit characteristic IR and NMR spectra .科学的研究の応用

Oncology

Application Summary

In oncology, thieno[3,2-d]pyrimidine derivatives have shown promise as potent antitumor agents . These compounds, including the one , have been evaluated for their ability to inhibit EZH2, an enzyme that contributes to the progression of certain cancers.

Methods of Application

The compounds were synthesized through structural modifications of tazemetostat, a known EZH2 inhibitor. Their antiproliferative activity was tested against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 .

Results

One of the derivatives, referred to as 12e, demonstrated remarkable antitumor activity with IC50 values of 0.55 μM, 0.95 μM, and 1.68 μM against the mentioned cell lines, respectively. It also showed low toxicity against HEK-293T cells (CC50 = 15.09 μM), making it a potential candidate for further optimization as an EZH2 inhibitor .

Pharmacology

Application Summary

Thieno[3,2-d]pyrimidine derivatives have been found to possess a wide range of pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities .

Methods of Application

These compounds are typically synthesized through various heterocyclization reactions, and their biological activities are assessed through in vitro assays against relevant targets or pathogens .

Results

The synthesized compounds have shown varying degrees of efficacy in inhibiting the growth of different pathogens or in modulating biological pathways relevant to disease progression .

Biochemistry

Application Summary

In biochemistry, the compound has been used to study its interaction with biological macromolecules and its role in modulating biochemical pathways .

Methods of Application

Biochemical assays, such as enzyme inhibition studies and binding affinity tests, are conducted to evaluate the compound’s effectiveness .

Results

The compound has demonstrated the ability to influence oxidative processes in organisms, which could be leveraged in the development of new therapeutic agents .

Molecular Biology

Application Summary

Molecular biology research has explored the use of thieno[3,2-d]pyrimidine derivatives in gene expression studies and their potential as gene regulation tools .

Methods of Application

These compounds are applied in cellular models to observe changes in gene expression patterns and to identify potential regulatory mechanisms .

Results

Derivatives like 12e have shown the ability to significantly affect cell morphology and induce apoptosis in a concentration-dependent manner, suggesting a role in gene expression regulation related to cell cycle and survival .

Antioxidant Research

Application Summary

Thieno[3,2-d]pyrimidine derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases .

Methods of Application

The antioxidant capacity is measured using assays that quantify the scavenging ability of reactive oxygen species (ROS) by these compounds .

Results

The compounds have displayed potential in preventing the onset and propagation of oxidative diseases by maintaining the balance between ROS and endogenous antioxidants .

Antimicrobial Research

Application Summary

The antimicrobial activity of thieno[3,2-d]pyrimidine derivatives has been studied to address the growing concern of antibiotic resistance .

Methods of Application

These compounds are tested against a variety of bacterial and fungal strains to assess their efficacy in inhibiting microbial growth .

Results

Some derivatives have shown promising results in inhibiting the growth of resistant microbial strains, offering a potential pathway for the development of new antibiotics .

This analysis provides a snapshot of the diverse applications of “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” across different scientific disciplines. Each application highlights the compound’s potential in contributing to the advancement of scientific research and therapeutic development.

Neuropharmacology

Application Summary

This compound has been explored for its potential in treating central nervous system disorders due to its modulatory effects on GABA_B receptors .

Methods of Application

The compound’s derivatives are synthesized and tested for their ability to interact with GABA_B receptors, which play a crucial role in neurotransmission .

Results

Some derivatives have shown promising results in modulating receptor activity, suggesting potential therapeutic applications for neurological conditions .

Cardiovascular Research

Application Summary

Thieno[3,2-d]pyrimidine derivatives have been studied for their antihypertensive properties, which could be beneficial in managing cardiovascular diseases .

Methods of Application

The compounds are assessed for their vasodilatory effects on arterial smooth muscle cells through in vitro and in vivo experiments .

Results

Derivatives have demonstrated the ability to lower blood pressure in animal models, indicating their potential as antihypertensive agents .

Radioprotection

Application Summary

The radioprotective properties of thieno[3,2-d]pyrimidine derivatives have been investigated for protecting cells from radiation-induced damage .

Methods of Application

Cell cultures are exposed to ionizing radiation in the presence of these compounds to evaluate their protective effects .

Results

Certain derivatives have shown efficacy in reducing cellular damage caused by radiation, which could have implications for cancer therapy and radiology .

Analgesic Research

Application Summary

Research into the analgesic effects of thieno[3,2-d]pyrimidine derivatives has been conducted to develop new pain management solutions .

Methods of Application

The analgesic properties are tested using animal models of pain, such as the hot plate and tail-flick tests .

Results

Some derivatives have exhibited significant pain-relieving effects, comparable to standard analgesic drugs .

Anti-inflammatory Research

Application Summary

The anti-inflammatory activity of thieno[3,2-d]pyrimidine derivatives has been explored for the treatment of inflammatory disorders .

Methods of Application

In vitro assays and animal models of inflammation are used to assess the efficacy of these compounds in reducing inflammatory responses .

Results

Derivatives have shown potential in decreasing biomarkers of inflammation and alleviating symptoms in animal models .

Anticonvulsant Research

Application Summary

Thieno[3,2-d]pyrimidine derivatives have been evaluated for their anticonvulsant properties, which could be useful in treating epilepsy .

Methods of Application

The compounds are tested in seizure models to determine their ability to prevent or reduce the frequency of convulsions .

Results

Some derivatives have been effective in controlling seizures, suggesting their potential use as anticonvulsant medications .

These additional applications further illustrate the versatility of “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” in scientific research and its potential to contribute to various therapeutic areas.

Antiviral Research

Application Summary

Thieno[3,2-d]pyrimidine derivatives have been recognized for their antiviral properties, particularly against RNA viruses .

Methods of Application

The compounds are tested in vitro against a panel of RNA viruses to assess their inhibitory effects on viral replication .

Results

Some derivatives have demonstrated significant inhibition of viral replication, indicating their potential as antiviral agents .

Herbicidal Activity

Application Summary

The herbicidal potential of thieno[3,2-d]pyrimidine derivatives has been explored to develop new agrochemicals .

Methods of Application

These compounds are applied to various plant species to evaluate their ability to inhibit unwanted plant growth .

Results

Certain derivatives have shown efficacy as herbicides, providing a new avenue for controlling invasive plant species .

Anxiolytic and Anamnestic Effects

Application Summary

Research has indicated that thieno[3,2-d]pyrimidine derivatives can exhibit anxiolytic and memory-enhancing effects .

Methods of Application

Behavioral studies in animal models are conducted to assess the impact of these compounds on anxiety and memory retention .

Results

Derivatives have been found to reduce anxiety-like behavior and improve cognitive functions in tested models .

Kinase Inhibition

Application Summary

Thieno[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit kinases, which are key regulators of cell signaling pathways .

Methods of Application

The compounds are screened against a range of kinases to determine their inhibitory activity .

Results

Some derivatives have shown selective inhibition of specific kinases, suggesting their use in targeted therapies .

Material Science

Application Summary

In material science, thieno[3,2-d]pyrimidine derivatives have been utilized for their electronic properties in the development of organic semiconductors .

Methods of Application

The electronic properties of these compounds are characterized through various spectroscopic and electrochemical techniques .

Results

Derivatives have displayed promising characteristics for use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Anti-Atherosclerotic Agents

Application Summary

The potential of thieno[3,2-d]pyrimidine derivatives as anti-atherosclerotic agents has been investigated, aiming to prevent or treat atherosclerosis .

Methods of Application

The compounds are tested in animal models of atherosclerosis to evaluate their effects on lipid metabolism and plaque formation .

Results

Some derivatives have shown the ability to reduce lipid accumulation and plaque development, indicating their potential in cardiovascular disease management .

将来の方向性

特性

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S2/c1-2-30-19-10-8-18(9-11-19)27-23(29)22-20(13-15-31-22)26-24(27)32-16-21(28)25-14-12-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODFVKRHZGSQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

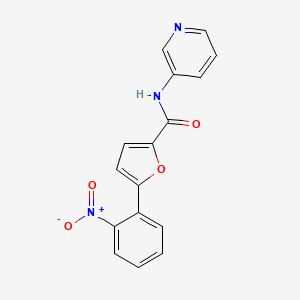

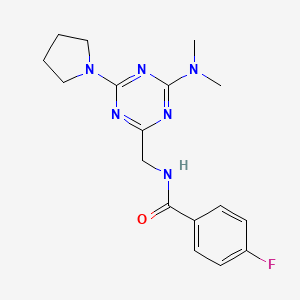

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2911421.png)

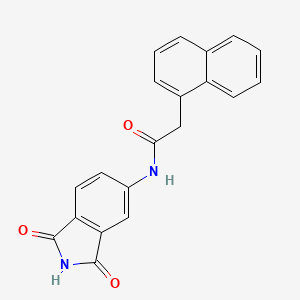

![3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide](/img/structure/B2911424.png)

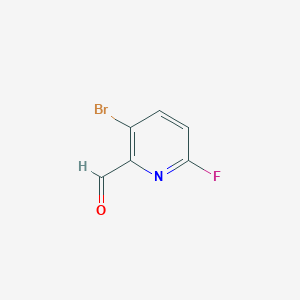

![2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2911429.png)

![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911430.png)

![1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2911431.png)

![2-[(4-Bromophenyl)carbonyl]furan](/img/structure/B2911433.png)

![N-[6-Oxo-2-(oxolan-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2911438.png)